molecular formula C8H11NO3 B13158431 5-Cyclopentyl-1,3-oxazolidine-2,4-dione

5-Cyclopentyl-1,3-oxazolidine-2,4-dione

Cat. No.: B13158431
M. Wt: 169.18 g/mol
InChI Key: QXOVDZAMCYBHDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1,3-oxazolidine-2,4-dione typically involves the reaction of cyclopentanone with glycine or its derivatives under acidic or basic conditions. One common method is the condensation of cyclopentanone with glycine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, carboxylic acids, alcohols, and substituted oxazolidines .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

5-cyclopentyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C8H11NO3/c10-7-6(12-8(11)9-7)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10,11)

InChI Key

QXOVDZAMCYBHDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2C(=O)NC(=O)O2

Origin of Product

United States

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